molecular formula C9H16ClNO B047021 1-(2-Chloropropanoyl)azepane CAS No. 115840-34-1

1-(2-Chloropropanoyl)azepane

Cat. No. B047021
CAS RN: 115840-34-1
M. Wt: 189.68 g/mol
InChI Key: FZICYJAARJPVGH-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)azepane is a chemical compound with the CAS Number: 115840-34-1 and Linear Formula: C9 H16 Cl N O . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .


Synthesis Analysis

The synthesis of the azepane ring, which is a part of 1-(2-Chloropropanoyl)azepane, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloropropanoyl)azepane is represented by the Inchi Code: 1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 .


Chemical Reactions Analysis

Azepane-based compounds, including 1-(2-Chloropropanoyl)azepane, are synthesized through various chemical reactions such as ring-closing reactions and ring-expansion reactions of cyclic compounds .


Physical And Chemical Properties Analysis

1-(2-Chloropropanoyl)azepane has a molecular weight of 189.68 . It is typically stored at room temperature and has a physical form of liquid .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Azepane Derivatives

“1-(2-Chloropropanoyl)azepane” is utilized in the synthesis of azepane derivatives, which are key intermediates in medicinal chemistry . These derivatives serve as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents. For instance, they are instrumental in the formal synthesis of Proheptazine, an opioid analgesic .

Material Science: Building Blocks for High-Value Materials

In material science, “1-(2-Chloropropanoyl)azepane” acts as a building block for creating high-value materials due to its functionalized nitrogen heterocycle structure . This structure is crucial for developing materials with specific properties required in various industrial applications.

Chemical Synthesis: Photochemical Dearomative Ring Expansion

The compound is involved in photochemical dearomative ring expansion processes to prepare complex azepanes from simple nitroarenes . This method is mediated by blue light and transforms six-membered benzenoid frameworks into seven-membered ring systems, which are then used to synthesize azepane analogues of piperidine drugs.

Bioactive Materials: Inhibitors and Reagents

Azepane derivatives, synthesized using “1-(2-Chloropropanoyl)azepane”, find applications as bioactive materials. They are used as inhibitors and reagents in biological systems to interact with specific proteins or DNA sequences, thereby influencing biological processes .

Drug Development: AI-Powered Predictive Models

Artificial Intelligence (AI) uses “1-(2-Chloropropanoyl)azepane” in predictive models for drug molecule discovery. AI algorithms predict the folding and interactions of molecules like azepane derivatives, which are essential in the early stages of drug development .

Industrial Applications: Proteomics Research

In industrial settings, “1-(2-Chloropropanoyl)azepane” is a product used in proteomics research. It helps in identifying and analyzing proteins, which is vital for understanding biological systems and developing new industrial biotechnological processes .

Future Directions

Azepane-based compounds, including 1-(2-Chloropropanoyl)azepane, continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

1-(azepan-1-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICYJAARJPVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557460
Record name 1-(Azepan-1-yl)-2-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)azepane

CAS RN

115840-34-1
Record name 1-(Azepan-1-yl)-2-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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